
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルは、ジオキサボロラン環構造内にホウ素原子を特徴とする有機化合物です。この化合物は、特に炭素-ホウ素結合の形成において、有機合成における有用性で注目されています。炭素-ホウ素結合は、さまざまな化学反応における重要な中間体です。
準備方法
合成経路と反応条件
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルの合成は、通常、アセトニトリルと4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの反応によって行われます。この反応は、多くの場合、パラジウムや銅などの遷移金属によって触媒され、炭素-ホウ素結合の形成が促進されます .
工業的製造方法
工業規模では、この化合物の製造には、高い効率と収率を確保する連続フロープロセスが用いられる場合があります。自動システムと、制御された温度や圧力などの最適化された反応条件を使用することで、最終製品の生産速度と純度を大幅に向上させることができます。
化学反応の分析
反応の種類
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルは、さまざまな種類の化学反応を起こします。以下に例を示します。
ヒドロホウ素化: 二重結合または三重結合へのホウ素と水素の付加。
カップリング反応: ホウ素含有中間体と他の有機分子をカップリングすることにより、炭素-炭素結合を形成する反応.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、ビス(ピナコラート)ジボロン、ピナコルボラン、およびアリールヨージドがあります。これらの反応は、多くの場合、パラジウムや銅などの遷移金属によって触媒され、不活性雰囲気や制御された温度などの特定の条件が必要になる場合があります .
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなホウ素含有有機化合物が含まれます。これらの化合物は、より複雑な分子の合成における中間体として役立つことができます。これらの生成物は、医薬品、農薬、および材料科学の開発において価値があります .
科学研究への応用
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルは、科学研究において幅広い用途があります。
化学: 特に炭素-ホウ素結合の形成において、有機合成における試薬として使用されます。
生物学: ホウ素含有薬剤や生物活性分子の開発に用いられます。
医学: がん治療におけるホウ素中性子捕捉療法(BNCT)への潜在的な利用について調査されています。
科学的研究の応用
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルがその効果を発揮するメカニズムは、安定した炭素-ホウ素結合の形成に関与しています。これらの結合は、さまざまな化学反応における重要な中間体であり、複雑な有機分子の合成を可能にします。ジオキサボロラン環内のホウ素原子はルイス酸として作用し、求核剤との相互作用を通じてこれらの結合の形成を促進します .
類似の化合物との比較
類似の化合物
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン: アセトニトリルではなくアニリン基を持つ類似の構造.
2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン: フッ素置換基を持つピリジン環を含む.
2-ニトロ-5-ピリジンボロン酸ピナコールエステル: ニトロ基とピリジン環を特徴とする.
独自性
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アセトニトリルは、アセトニトリル基によってユニークです。この基は、他のホウ素含有化合物とは異なる反応性と特性を与えます。この独自性は、アセトニトリル官能基が必要とされる特定の合成用途において、特に価値があります。
類似化合物との比較
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of acetonitrile.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a fluorine substituent.
2-Nitro-5-pyridineboronic acid pinacol ester: Features a nitro group and a pyridine ring.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is unique due to its acetonitrile group, which imparts distinct reactivity and properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the acetonitrile functionality is required.
特性
分子式 |
C8H14BNO2 |
|---|---|
分子量 |
167.02 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H14BNO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5H2,1-4H3 |
InChIキー |
GBHHQAJLOLCEFN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
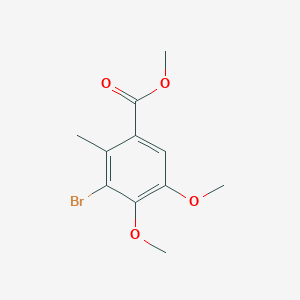
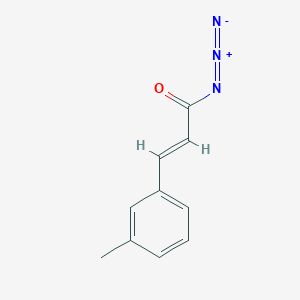

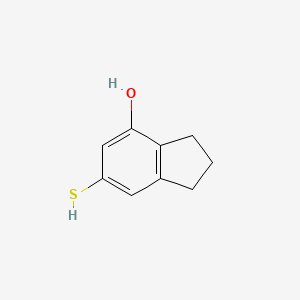
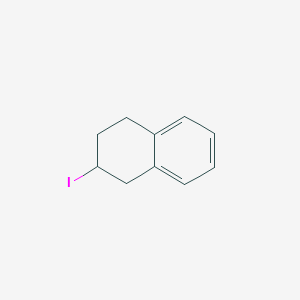

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

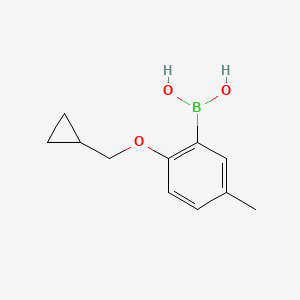
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)

